molecular formula C8H9N3S.ClH B213117 3-Methyl-2-benzothiazolinone hydrazone hydrochloride CAS No. 4338-98-1

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Cat. No.: B213117
CAS No.: 4338-98-1
M. Wt: 215.7 g/mol
InChI Key: OEZPVSPULCMUQB-VRTOBVRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) is a heterocyclic organic compound with the molecular formula C₈H₉N₃S·ClH and a molecular mass of 215.70 g/mol . It is a pale-yellow crystalline powder widely employed as a chromogenic reagent in analytical chemistry due to its ability to form stable colored complexes with aldehydes, phenols, and other electrophilic species. MBTH’s reactivity stems from its hydrazine moiety, which participates in oxidative coupling reactions, making it valuable for spectrophotometric determinations . Key applications include:

  • Formaldehyde detection: MBTH reacts with formaldehyde to form a blue-green complex measurable at 628 nm .
  • Phenol quantification: It couples with phenolic compounds in the presence of oxidants like Ce(IV) or Fe³⁺, producing colored adducts .
  • Pharmaceutical analysis: MBTH is used in assays for drugs such as ethamsylate, rabeprazole, and captopril .

Properties

IUPAC Name

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPVSPULCMUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884060
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4338-98-1, 14448-67-0, 149022-15-1
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4338-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Synthesis of N-Methyl-N-Phenyldithiocarbamic Acid

N-Methylaniline reacts with carbon disulfide in the presence of triethylamine to form N-methyl-N-phenyldithiocarbamic acid. Methanol serves as the solvent, with reactions conducted at 0°C for 2 hours, followed by room-temperature stirring. The product is isolated via ethyl acetate extraction and crystallized from methyl tert-butyl ether, yielding 82% (15 g from 10.7 g N-methylaniline).

Critical Parameters :

  • Molar ratios : N-methylaniline : triethylamine : carbon disulfide = 1 : 1.1 : 1.

  • Solvent volume : 100 mL methanol per 0.1 mol N-methylaniline.

Step 2: Formation of 3-Methylbenzothiazole-2-thione

Bromination of N-methyl-N-phenyldithiocarbamic acid in dichloromethane at 0–25°C produces 3-methylbenzothiazole-2-thione. Dropwise addition of bromine (0.12 mol per 0.1 mol intermediate) ensures controlled exothermicity. Post-reaction washing with sodium bicarbonate removes excess acid, yielding 89% (16.2 g).

Optimization Insight :

  • Temperature control : Maintaining ≤25°C prevents thioketone decomposition.

  • Solvent choice : Dichloromethane enhances bromine solubility and reaction homogeneity.

Step 3: Hydrazone Formation

Heating 3-methylbenzothiazole-2-thione with hydrazine hydrate (0.12–0.18 mol) in ethanol or methanol under reflux yields the hydrazone derivative. Hydrochloric acid (1.5–2 mL) catalyzes the reaction, achieving 83–87% yields (14.8–15.5 g).

Reaction Mechanism :
The thioketone undergoes nucleophilic attack by hydrazine, followed by cyclization and elimination of hydrogen sulfide.

Step 4: Hydrochloride Salt Formation

Dissolving 3-methyl-2-benzothiazolinone hydrazone in chloroform and treating with concentrated HCl (1.1–2 eq) precipitates the hydrochloride salt. Ice-bath cooling ensures complete crystallization, yielding 83% (18 g).

Purity Control :

  • Molar ratio : Excess HCl (1.1–2 eq) drives salt formation to completion.

  • Filtration : Suction filtration removes unreacted hydrazone.

Step 5: Hydrate Crystallization

Recrystallizing the hydrochloride salt from water (1:1.5–2 mass ratio) produces the monohydrate form. This step enhances purity to ≥98%, as confirmed by melting point (276–278°C) and spectroscopic data.

Optimization of Reaction Conditions

Solvent Selection

StepSolventRole
1MethanolFacilitates amine-carbondisulfide reaction
2DichloromethaneStabilizes bromine intermediate
3Ethanol/MethanolEnables reflux without decomposition
4ChloroformPrevents HCl volatilization

Methanol and ethanol are preferred for Steps 1 and 3 due to their polarity and boiling points, which align with reaction temperature requirements. Dichloromethane’s low polarity in Step 2 minimizes side reactions during bromination.

Applications in Analytical Chemistry

MBTH·HCl’s primary use lies in spectrophotometric detection of aldehydes and selenium(IV). It forms colored complexes with aldehydes (λₘₐₓ = 450–630 nm), enabling quantification at ppm levels. Recent studies exploit its reactivity in neurotransmitter analysis, though synthesis protocols remain unchanged .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-benzothiazolinone hydrazone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Analytical Chemistry

Reagent for Metal Ion Detection
MBTH is widely used as a reagent for the detection of metal ions. Its ability to form colored complexes with various metals makes it valuable in environmental monitoring and quality control. For instance, it has been utilized in spectrophotometric methods to quantify metals such as copper and iron in water samples, enhancing the sensitivity and specificity of the detection process .

Case Study: Spectrophotometric Determination of Metoprolol Tartrate
A study demonstrated the use of MBTH in the oxidative coupling reaction for the determination of metoprolol tartrate through spectrophotometric methods. The method showed high sensitivity and specificity, making it suitable for pharmaceutical applications .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates
MBTH plays a crucial role in synthesizing pharmaceutical intermediates. It is involved in various reactions that lead to the formation of active pharmaceutical ingredients (APIs). For example, it has been applied in the synthesis of dobutamine hydrochloride, showcasing its utility in drug formulation .

Case Study: Kinetic Spectrophotometric Method for Ethamsylate
Research highlighted a kinetic spectrophotometric method using MBTH for determining ethamsylate in dosage forms. This method proved effective for analyzing pharmaceutical formulations, demonstrating MBTH's importance in drug development processes .

Biochemical Research

Enzyme Inhibition Studies
MBTH is employed in biochemical research to study enzyme inhibition and metabolic pathways. It has been used to assess the activity of D-amino acid oxidase, contributing to our understanding of amino acid metabolism .

Case Study: Quantification of Hydrogen Peroxide
A sensitive enzymatic method was developed using MBTH for quantifying hydrogen peroxide catalyzed by horseradish peroxidase. The method demonstrated linearity over a specific concentration range, emphasizing MBTH's role as a chromogenic substrate in biochemical assays .

Material Science

Polymer and Coating Formulation
In material science, MBTH is utilized to enhance the properties of polymers and coatings. Its chelating ability allows for improved stability and performance of materials used in industrial applications .

Food Industry

Potential as a Preservative
Research indicates that MBTH may have applications as a food preservative due to its antimicrobial properties. Its ability to inhibit certain bacteria can help extend the shelf life of food products while maintaining safety and quality .

Data Summary Table

Application AreaSpecific Use CaseKey Findings/Results
Analytical ChemistryMetal ion detectionEffective reagent for environmental monitoring
Pharmaceutical DevelopmentSynthesis of APIsUsed in formulations like dobutamine and ethamsylate
Biochemical ResearchEnzyme inhibition studiesAssessed D-amino acid oxidase activity
Material SciencePolymer formulationEnhanced material properties
Food IndustryPotential preservativeInhibits bacterial growth

Mechanism of Action

The mechanism of action of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride involves its ability to form colored complexes with specific substances. This property is utilized in chromogenic assays where the compound reacts with target molecules to produce a color change, which can be measured spectrophotometrically .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sensitivity and Selectivity in Formaldehyde Detection

MBTH is often compared to other formaldehyde-detecting reagents, such as Nash’s reagent (acetylacetone), Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole), and chromotropic acid.

Reagent Sensitivity (Slope of Calibration Curve) Detection Limit Interference Reference
MBTH Not explicitly stated ~0.1 ppm Less prone to thiols/sulfides
Nash’s reagent 0.5–1.0 (apparent ε₅₈₀ nm) 0.05 ppm Susceptible to sulfur compounds
Purpald 0.8–1.2 (ε₅₇₀ nm) 0.02 ppm High specificity for aldehydes
AOP-method 59.3 (slope = εₘM × conversion factor) 0.01 ppm Requires enzymatic amplification

The AOP (alcohol oxidase-peroxidase) method outperforms MBTH in sensitivity (slope = 59.3 vs. ~1–2 for MBTH-based methods) but requires enzymatic steps, complicating workflow .

Phenol Detection: MBTH vs. Folin-Ciocalteu Reagent

MBTH and Folin-Ciocalteu reagent (FCR) are both used for phenolic assays, but their mechanisms differ:

Parameter MBTH Folin-Ciocalteu Reagent
Reaction Basis Oxidative coupling with Ce(IV)/Fe³⁺ Reduction of phosphomolybdic acid
Wavelength 470–514 nm (varies with analyte) 750–765 nm
Sensitivity Linear range: 2–300 µg/mL (phenols) Linear range: 1–100 µg/mL (total phenols)
Interference Minimal from sugars, amino acids Affected by reducing agents (e.g., ascorbic acid)
Applications Specific phenol derivatives (e.g., cresols) Total phenolic content in plant extracts
Reference

MBTH offers superior specificity for individual phenolic compounds, whereas FCR measures total phenolics but lacks selectivity .

Pharmaceutical Analysis: MBTH vs. 1-Chloro-2,4-Dinitrobenzene (CDNB)

In drug assays, MBTH is compared to CDNB, another chromogenic agent:

Parameter MBTH CDNB
Reaction Type Oxidative coupling (e.g., with Ce(IV)) Nucleophilic substitution (Meisenheimer complex)
Wavelength 470–566 nm 380–420 nm
Linear Range 0.5–22.5 µg/mL (captopril) 5–50 µg/mL (rabeprazole)
Accuracy 99.4–101.6% recovery 98.5–101.2% recovery
Cost Low Moderate
Reference

Selenium Detection: MBTH vs. Dopamine Hydrochloride (DPH)

For selenium(IV) determination, MBTH and dopamine hydrochloride (DPH) are compared:

Parameter MBTH + NEDA DPH + MBTH
Color Product Blue (λₘₐₓ = 590 nm) Pink (λₘₐₓ = 520 nm)
Stability 8 hours 48 hours
Linear Range 0.04–4.0 µg/mL 0.08–2.4 µg/mL
LOD 0.04 µg/mL 0.08 µg/mL
Interference Tolerates Fe³⁺, Cu²⁺ (masked with EDTA) Affected by Hg²⁺, Ag⁺
Reference

While DPH-based methods offer longer stability, MBTH provides lower detection limits and better tolerance to common metal ions .

Research Findings and Limitations

  • Kinetic Spectroscopy : MBTH’s reaction with captopril in the presence of FeCl₃ achieves a detection limit of 0.5 µg/mL with high precision (RSD < 1.5%) .
  • Enzymatic Assays : MBTH is used in tyrosinase activity monitoring, forming a pink complex (λₘₐₓ = 503 nm) with dopamine oxidation products .
  • Limitations : MBTH’s sensitivity to pH and temperature requires stringent control. For example, its oxidative coupling with Ce(IV) for ethamsylate determination mandates acidic (pH 1.5–2.5) conditions .

Biological Activity

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) is a compound that has garnered attention in various fields of research due to its diverse biological activities. This article explores the biological activity of MBTH, focusing on its applications in analytical chemistry, potential therapeutic uses, and toxicity profiles.

  • Chemical Formula : C₈H₉ClN₃OS
  • Molecular Weight : 216.69 g/mol
  • Solubility : Soluble in water, dimethyl sulfoxide, and methanol .

1. Analytical Applications

MBTH is widely used as a chromogenic reagent in analytical chemistry. It is particularly effective in:

  • Determination of Cholesterol and Benzodiazepines : MBTH reacts with various biological molecules to produce colorimetric changes, allowing for quantification .
  • Enzyme Activity Measurement : A notable application involves the continuous spectrophotometric method for assessing the activity of tyrosinase, where MBTH couples with quinone products to enhance sensitivity .

2. Therapeutic Potential

Research indicates that MBTH and its derivatives exhibit a range of biological activities:

  • Antimicrobial and Anticancer Properties : Hydrazones, including MBTH, have shown promise as antimicrobial agents and in anticancer therapies. Studies have suggested that they can inhibit the growth of various pathogenic organisms and cancer cells .
  • Antimalarial Activity : Some derivatives of hydrazones have demonstrated significant antimalarial effects in vitro and in vivo, suggesting that MBTH might also possess similar properties .

3. Toxicity and Safety Profile

The toxicity of MBTH has been characterized through various studies:

  • Acute Toxicity : The compound exhibits moderate acute toxicity with LD50 values ranging from 149 mg/kg to 308 mg/kg depending on the species tested (rats and rabbits) . Symptoms of toxicity include convulsions at higher doses.
  • Skin and Eye Irritation : MBTH can cause skin irritation and eye damage upon contact, indicating the need for careful handling .

Case Study 1: Enzymatic Activity Assay

A study utilized MBTH in a spectrophotometric assay to measure tyrosinase activity. The results indicated that the presence of MBTH reduced the lag phase in enzyme activity, enhancing detection sensitivity compared to traditional methods .

Case Study 2: Antimicrobial Screening

In a screening for antimicrobial agents, MBTH derivatives were tested against various bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting potential for development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme AssayEnhanced sensitivity in tyrosinase activity measurement
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInhibition of cancer cell proliferation observed in vitro
AntimalarialEffective against Plasmodium falciparum in vitro
Acute ToxicityLD50 values between 149 mg/kg (females) and 308 mg/kg (males)
Skin/IrritationCauses irritation upon contact; toxic if ingested

Q & A

Q. What are the primary applications of MBTH HCl in analytical chemistry, and how are these methodologies optimized?

MBTH HCl is widely used as a chromogenic reagent in spectrophotometric assays for quantifying pharmaceuticals (e.g., captopril), environmental analytes (e.g., residual chlorine), and biomolecules (e.g., cholesterol). Key methodologies include:

  • Oxidative coupling reactions : MBTH reacts with analytes in the presence of oxidants like FeCl₃ to form colored products (e.g., λmax = 395 nm for captopril). Optimal conditions (pH, temperature, reagent concentrations) are determined via factorial designs (e.g., 24-1 experimental runs) .
  • Kinetic spectrophotometry : Reaction rates are measured over time (e.g., 4–16 minutes) to construct calibration curves (linear range: 0.5–22.5 µg mL⁻¹) .
  • Environmental analysis : Used to quantify chloramine-B in water samples by electrophilic coupling .

Q. How should MBTH HCl solutions be prepared, and what solubility challenges might arise?

MBTH HCl is soluble in water, methanol, and DMSO. For reproducibility:

  • Prepare fresh solutions to avoid degradation (decomposes at ~275°C).
  • Use double-distilled water to minimize interference from ions.
  • Typical working concentrations range from 1×10⁻² M to 0.5% (w/v) .
    Note : Precipitation may occur in high-ionic-strength buffers; sonication or mild heating (≤40°C) can resolve this .

Q. What safety precautions are critical when handling MBTH HCl?

  • Toxicity : Classified as H301 (toxic if swallowed). Use PPE (gloves, lab coat) and work in a fume hood.
  • Storage : Keep in airtight containers at ambient temperature, protected from light and moisture.
  • Incompatibilities : Avoid strong oxidizers (risk of exothermic reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in MBTH HCl-based assay results across different sample matrices?

Discrepancies often arise from matrix-specific interferents (e.g., thiocyanate in environmental samples). Mitigation strategies include:

  • Selective masking agents : Add formaldehyde to suppress cyanide interference in water samples .
  • Standard addition method : Validate recovery rates (e.g., 99.39–101.64% for captopril tablets) to confirm accuracy in complex matrices .
  • Statistical validation : Use t-tests and F-tests to compare results with reference methods (e.g., HPLC or AAS) .

Q. What mechanistic insights govern MBTH HCl’s reactivity in chromogenic assays?

  • Stoichiometry : Job’s method and mole-ratio studies indicate a 1:1 molar ratio between MBTH and analytes like captopril under optimized conditions .
  • Reaction pathway : FeCl₃ oxidizes MBTH to a reactive intermediate, which couples with thiol groups (e.g., in captopril) to form azo dyes. The rate-determining step is first-order in analyte concentration .

Q. How does MBTH HCl compare to other chromogenic reagents (e.g., NBD-Cl) in sensitivity and selectivity?

  • Advantages :
    • Higher molar absorptivity (ε ≈ 4.3×10⁴ L mol⁻¹ cm⁻¹ for cyanide detection vs. 1.2×10⁴ for NBD-Cl) .
    • Broader linear ranges (0.5–22.5 µg mL⁻¹ vs. 2–15 µg mL⁻¹ for iodimetric methods) .
  • Limitations : Susceptibility to interference from reducing agents (e.g., ascorbic acid), requiring pre-treatment steps like oxidation .

Q. What advanced techniques can enhance the robustness of MBTH HCl-based methods in kinetic studies?

  • Fixed-time vs. rate-data methods :
    • Fixed-time (8 min) : Suitable for high-throughput analysis (RSD < 1.5%) .
    • Rate-data (t₁=4 min, t₂=8 min) : Better for low-concentration detection (LOD = 0.15 µg mL⁻¹) .
  • Automation : Flow injection systems reduce human error and improve precision (e.g., RSD < 2% for ropinirole quantification) .

Methodological Tables

Q. Table 1. Validation Parameters for MBTH HCl-Based Captopril Assay

ParameterRate-Data MethodFixed-Time Method
Linearity (µg mL⁻¹)0.5–22.50.5–22.5
0.99940.9971
LOD (µg mL⁻¹)0.150.18
LOQ (µg mL⁻¹)0.450.55
Recovery (%)99.39–101.6498.7–101.2
RSD (%)<1.5<2.0
Source:

Q. Table 2. Comparative Analysis of MBTH HCl Applications

ApplicationAnalyteλmax (nm)Interference Mitigation
PharmaceuticalsCaptopril395Masking with EDTA
Environmental ChemistryChloramine-B640pH adjustment (6.5–7.0)
BiochemistryCholesterol500Enzymatic hydrolysis
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.